molecular formula C20H20ClN5O2 B15122800 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B15122800
M. Wt: 397.9 g/mol
InChI Key: IBMJLUQRCRVVAC-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a pyrazole and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Attachment of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the pyrimidine core.

    Final Coupling: The final step involves coupling the 2-chlorobenzoyl group to the piperidine ring, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine, pyrazole, or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling pathways.

    Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes and biochemical reactions.

    Pathways: The compound can influence various biological pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1H-pyrazol-4-yl)pyrimidine: Similar structure but lacks the methyl group on the pyrazole ring.

    2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-3-yl)pyrimidine: Similar structure but with the pyrazole ring substituted at a different position.

    2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-imidazol-4-yl)pyrimidine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

(2-chlorophenyl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone

InChI

InChI=1S/C20H20ClN5O2/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)28-16-6-8-26(9-7-16)19(27)17-4-2-3-5-18(17)21/h2-5,10-13,16H,6-9H2,1H3

InChI Key

IBMJLUQRCRVVAC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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